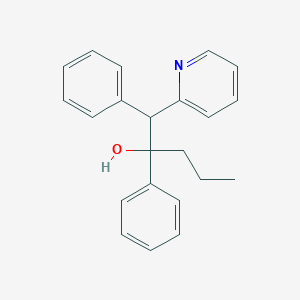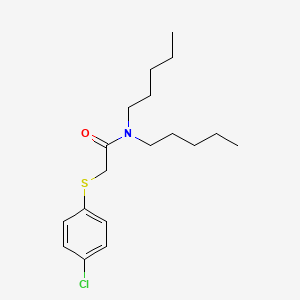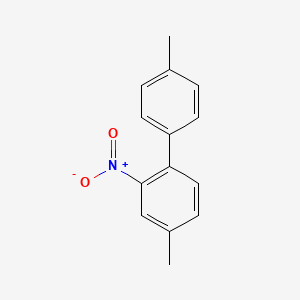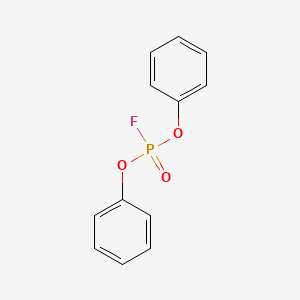![molecular formula C18H30ClNO B14006448 N-tert-Butyl-2-chloro-2-(3,5-dimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)acetamide CAS No. 36094-49-2](/img/structure/B14006448.png)
N-tert-Butyl-2-chloro-2-(3,5-dimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-2-(3,5-dimethyl-1-adamantyl)-N-tert-butyl-acetamide is a synthetic organic compound It belongs to the class of adamantane derivatives, which are known for their rigid, diamond-like structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-2-(3,5-dimethyl-1-adamantyl)-N-tert-butyl-acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethyladamantane, which is chlorinated to introduce the chloro group.
Acetamide Formation: The chlorinated intermediate is then reacted with tert-butylamine to form the acetamide derivative.
Reaction Conditions: These reactions are usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to increase the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
2-chloro-2-(3,5-dimethyl-1-adamantyl)-N-tert-butyl-acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce carboxylic acids and amines.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological processes due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-chloro-2-(3,5-dimethyl-1-adamantyl)-N-tert-butyl-acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The rigid adamantane structure could play a role in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane structure.
Memantine: Used in the treatment of Alzheimer’s disease, also an adamantane derivative.
Rimantadine: Another antiviral drug with a structure similar to amantadine.
Uniqueness
2-chloro-2-(3,5-dimethyl-1-adamantyl)-N-tert-butyl-acetamide is unique due to the specific substitutions on the adamantane core, which can impart different chemical and biological properties compared to other adamantane derivatives.
特性
CAS番号 |
36094-49-2 |
|---|---|
分子式 |
C18H30ClNO |
分子量 |
311.9 g/mol |
IUPAC名 |
N-tert-butyl-2-chloro-2-(3,5-dimethyl-1-adamantyl)acetamide |
InChI |
InChI=1S/C18H30ClNO/c1-15(2,3)20-14(21)13(19)18-8-12-6-16(4,10-18)9-17(5,7-12)11-18/h12-13H,6-11H2,1-5H3,(H,20,21) |
InChIキー |
ZRCBSMXCDNGTKS-UHFFFAOYSA-N |
正規SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(C(=O)NC(C)(C)C)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-iodo-N-(2-methylpropyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-Pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B14006368.png)
![Propanoicacid, 2-[1-(1-methylethyl)hydrazinyl]-](/img/structure/B14006370.png)
![Dimethyl 2-[[3-benzylsulfanyl-2-(butanoylamino)propanoyl]amino]pentanedioate](/img/structure/B14006376.png)




![Tert-butyl 2-[1-(2-trimethylsilylethoxymethyl)imidazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B14006408.png)

![Pyrido[2,3-d]pyrimidine-6-carboxylicacid, 3,4,5,8-tetrahydro-2-(methylthio)-4,5-dioxo-](/img/structure/B14006425.png)

amino}benzoyl)amino]pentanedioic acid](/img/structure/B14006442.png)

![1-(4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl)-3-phenylurea](/img/structure/B14006453.png)
